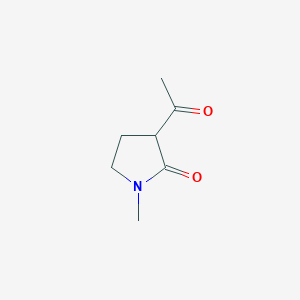

3-アセチル-1-メチルピロリジン-2-オン

概要

説明

3-Acetyl-1-methylpyrrolidin-2-one is a chemical compound that belongs to the pyrrolidine family. It is a member of the class of pyrrolidine-2-ones .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including 3-Acetyl-1-methylpyrrolidin-2-one, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 3-Acetyl-1-methylpyrrolidin-2-one includes a five-membered pyrrolidine ring. The molecule contains a total of 21 bonds, including 10 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, and 1 imide .Chemical Reactions Analysis

Pyrrolidine compounds, including 3-Acetyl-1-methylpyrrolidin-2-one, are often involved in various chemical reactions. For instance, one study reported the reaction of a compound with phenyllithium/CuCN to afford 3-arylidene-1-methylpirrolidin-2-one .科学的研究の応用

シミュレーション可視化

「3-アセチル-1-メチルピロリジン-2-オン」は、Amber、GROMACS、Avogadro、Pymol、Chimera、Blender、VMDなどのシミュレーション可視化を生成する科学プログラムの文脈で言及されています。 これらのプログラムは、分子レベルでの相互作用を理解するために不可欠な、分子動力学と構造をモデル化する研究のさまざまな分野で使用されています .

将来の方向性

Pyrrolidine compounds, including 3-Acetyl-1-methylpyrrolidin-2-one, have significant potential in drug discovery due to their versatile scaffold, which is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

作用機序

Target of Action

3-Acetyl-1-methylpyrrolidin-2-one is a derivative of pyrrolidinones, which are five-membered heterocycles known for their biological importance . Pyrrolidinones are versatile lead compounds for designing powerful bioactive agents and are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . .

Mode of Action

Pyrrolidinone derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These activities suggest that pyrrolidinone derivatives interact with various cellular targets, leading to changes in cellular functions.

Biochemical Pathways

Pyrrolidinone derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the diverse biological activities of pyrrolidinone derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .

特性

IUPAC Name |

3-acetyl-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(9)6-3-4-8(2)7(6)10/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRBNSZXDRIQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

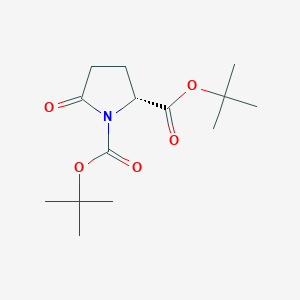

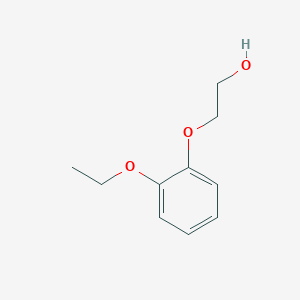

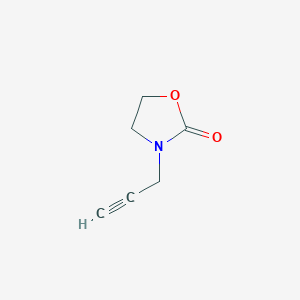

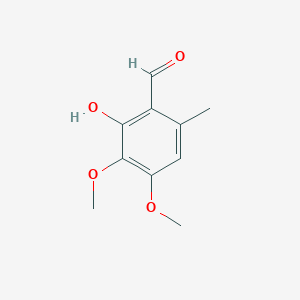

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[({[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphonic acid](/img/structure/B1339125.png)

![{[(Difluoromethyl)thio]methyl}benzene](/img/structure/B1339143.png)

![7-Bromobenzo[d]oxazol-2(3H)-one](/img/structure/B1339144.png)

![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine](/img/structure/B1339150.png)